molecular formula C3H4BrClO B8775097 1-Bromo-3-chloro-2-propanone CAS No. 53535-68-5

1-Bromo-3-chloro-2-propanone

Cat. No.: B8775097
CAS No.: 53535-68-5
M. Wt: 171.42 g/mol
InChI Key: QMUUMVLJNYZYSS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-propanone is a halogenated ketone with the molecular formula C₃H₄BrClO and an estimated molecular weight of 171.35 g/mol. It is identified as a degradation product of 1,2-dibromo-3-chloropropane, formed via reaction with hydroxyl radicals in the atmosphere, with a reported half-life of 37 days .

Q & A

Q. How can synthetic routes for 1-bromo-3-chloro-2-propanone be optimized to minimize competing halogenation pathways?

Basic Research Question
Competing halogenation reactions (e.g., over-bromination or chlorination) are common during synthesis. To address this, researchers can:

  • Control stoichiometry : Use a molar excess of the less reactive halogenating agent to direct selectivity. For example, bromine may be added incrementally to avoid over-substitution .
  • Temperature modulation : Lower reaction temperatures (0–5°C) reduce kinetic competition between halogenation steps, favoring sequential substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., ketone oxygen) to prevent undesired side reactions .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization of this compound?

Basic Research Question
Ambiguities in distinguishing halogen positions (e.g., bromine vs. chlorine substitution patterns) require:

  • 2D NMR (HSQC/HMBC) : Correlate 13C^{13}\text{C}-1H^{1}\text{H} couplings to confirm halogen proximity to the carbonyl group .
  • X-ray crystallography : Definitive determination of molecular geometry and halogen spatial arrangement .
  • Isotopic labeling : Use 81Br^{81}\text{Br}-enriched precursors to track bromine substitution via mass spectrometry .

Q. How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitutions?

Advanced Research Question
Solvent effects are critical for designing efficient SN₂ reactions:

  • Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states, accelerating reactions by lowering activation energy .
  • Protic solvents (e.g., ethanol): Hydrogen bonding with the carbonyl oxygen reduces nucleophile accessibility, slowing kinetics.
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying solvent conditions to model solvent-nucleophile interactions .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations are essential:

  • Hybrid functionals (e.g., B3LYP): Accurately model halogen electronegativity effects on bond dissociation energies .
  • Solvent models : Include implicit solvation (e.g., PCM) to assess stability in aqueous or organic media .
  • Benchmarking : Compare computed enthalpies of formation with experimental DSC data to validate accuracy .

Q. How can conflicting data on the compound’s melting point be reconciled across studies?

Data Contradiction Analysis
Discrepancies in reported melting points (e.g., 65–68°C vs. 70–72°C) arise from:

  • Purity assessment : Impurities (e.g., residual solvents) depress melting points. Use HPLC or GC-MS to quantify purity .
  • Crystallization conditions : Slow cooling yields larger, purer crystals with higher melting points. Fast cooling introduces defects .
  • Calibration : Verify equipment (DSC/melting point apparatus) with standard references (e.g., benzoic acid) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
this compound serves as a bifunctional electrophile in Pd-catalyzed couplings:

  • Halogen selectivity : Bromine typically undergoes oxidative addition faster than chlorine due to lower bond dissociation energy .
  • Steric effects : The ketone group directs regioselectivity by stabilizing transition states through conjugation .
  • In situ monitoring : Use 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) to track intermediate formation .

Q. How does the compound’s electronic structure influence its UV-Vis absorption profile?

Basic Research Question
The carbonyl and halogen groups dictate absorption:

  • n→π transitions*: The ketone group absorbs near 280 nm, with bromine and chlorine red-shifting λ_max via inductive effects .
  • TD-DFT calculations : Predict electronic transitions and compare with experimental spectra to validate orbital interactions .
  • Solvatochromism : Measure shifts in λ_max across solvents (e.g., hexane vs. methanol) to assess polarity effects .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question
Decomposition (e.g., hydrolysis or halogen loss) is minimized by:

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation .
  • Low-temperature storage : Keep at –20°C in amber vials to reduce thermal and photolytic degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C- or 37Cl^{37}\text{Cl}37Cl-) aid in metabolic pathway tracing?

Advanced Research Question
Isotopic labels enable tracking in biological systems:

  • 13C^{13}\text{C} NMR : Monitor metabolic incorporation into cellular biomolecules (e.g., amino acids) .
  • Mass spectrometry : Detect 37Cl^{37}\text{Cl}-labeled fragments to map degradation products .
  • Synthetic protocols : Use 37Cl^{37}\text{Cl}-enriched HCl in the final halogenation step .

Q. What role does the compound play in photoinduced electron-transfer reactions?

Advanced Research Question
The ketone and halogens act as electron acceptors/donors:

  • Laser flash photolysis : Measure transient absorption spectra to identify radical intermediates .
  • Electrochemical studies : Determine reduction potentials via cyclic voltammetry to predict photoreactivity .
  • Computational modeling : Map frontier molecular orbitals (HOMO/LUMO) to elucidate charge-transfer pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-bromo-3-chloro-2-propanone and related halogenated compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
This compound Not provided C₃H₄BrClO 171.35 Ketone Br at C1, Cl at C3, carbonyl at C2
1-Bromo-1,1-dichloro-2-propanone 1751-16-2 C₃H₃BrCl₂O 205.87 Ketone Two Cl and one Br at C1, carbonyl at C2
1,1-Dibromo-3-chloro-2-propanone D-10052 C₃H₃Br₂ClO 249.29 Ketone Two Br at C1, Cl at C3, carbonyl at C2
2-Bromo-1-chloropropane 3017-95-6 C₃H₆BrCl 157.44 Alkane Br at C2, Cl at C1 (no carbonyl)
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 2774950 C₁₆H₁₂BrClO₂ 351.62 Aromatic ketone Aromatic ring with Cl and CH₃ substituents

Key Observations:

  • Halogenation Pattern: The position and number of halogens significantly influence reactivity. For example, 1-bromo-1,1-dichloro-2-propanone’s trihalogenated structure may enhance electrophilicity compared to the dihalogenated target compound.
  • Functional Groups: Ketones (e.g., this compound) exhibit carbonyl reactivity (e.g., nucleophilic additions), while halogenated alkanes (e.g., 2-bromo-1-chloropropane) undergo substitution or elimination.
  • Aromatic Derivatives : Compounds like 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one have extended conjugation, altering solubility and stability .

This compound:

  • Reactivity : The bromine atom (a better leaving group than chlorine) may favor nucleophilic substitution at C1, while the carbonyl group enables condensation or reduction reactions.
  • Environmental Role : As a degradation product of 1,2-dibromo-3-chloropropane, it may persist in ecosystems, though its environmental impact is understudied .

1-Bromo-1,1-dichloro-2-propanone (CAS 1751-16-2):

  • Applications: Potential use as a reactive intermediate in synthesizing agrochemicals or pharmaceuticals due to its trihalogenated structure .

1,1-Dibromo-3-chloro-2-propanone (D-10052):

  • Reactivity : The dual bromine atoms at C1 increase its efficacy in alkylation reactions, though steric hindrance may limit accessibility .

Aromatic Analogs (e.g., C₁₆H₁₂BrClO₂):

  • Pharmaceutical Relevance : Used in synthesizing complex molecules, leveraging the aromatic ring’s electronic effects for regioselective reactions .

Properties

CAS No.

53535-68-5

Molecular Formula

C3H4BrClO

Molecular Weight

171.42 g/mol

IUPAC Name

1-bromo-3-chloropropan-2-one

InChI

InChI=1S/C3H4BrClO/c4-1-3(6)2-5/h1-2H2

InChI Key

QMUUMVLJNYZYSS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CBr)Cl

Origin of Product

United States

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